Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate
Description
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-54-8) is a cyclopenta-dioxolane derivative with a carbamate-protected amine and a 2-hydroxyethoxy substituent. Its molecular formula is C₁₈H₂₅NO₆ (MW: 351.39 g/mol), and it is classified as a pharmaceutical impurity, often linked to the synthesis of complex APIs like Ticagrelor . The compound’s stereochemistry (3aS,4R,6S,6aR) and functional groups contribute to its role in nucleoside analog synthesis and drug intermediate chemistry .
Properties
IUPAC Name |
benzyl N-[(3aR,4S,6R,6aS)-4-(2-hydroxyethoxy)-2,2-dimethyl-4,5,6,6a-tetrahydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-18(2)24-15-13(10-14(16(15)25-18)22-9-8-20)19-17(21)23-11-12-6-4-3-5-7-12/h3-7,13-16,20H,8-11H2,1-2H3,(H,19,21)/t13-,14+,15+,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBUGPAQVZSMFX-FXUDXRNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(CC(C2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](C[C@@H]([C@H]2O1)OCCO)NC(=O)OCC3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701106755 | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274693-54-8 | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=274693-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl N-[(3aS,4R,6S,6aR)-tetrahydro-6-(2-hydroxyethoxy)-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701106755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate typically involves multiple steps:
Formation of the Cyclopentane Ring: The initial step involves the construction of the cyclopentane ring, which can be achieved through cyclization reactions of appropriate precursors under acidic or basic conditions.
Introduction of the Dioxolane Ring: The dioxolane ring is introduced via a condensation reaction between a diol and an aldehyde or ketone in the presence of an acid catalyst.
Hydroxyethoxy Substitution: The hydroxyethoxy group is added through an etherification reaction, where an alcohol reacts with an epoxide or a halohydrin.
Carbamate Formation: The final step involves the formation of the carbamate group by reacting the intermediate with benzyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The carbamate (-OC(=O)NR₂) moiety undergoes hydrolysis under acidic or basic conditions, yielding a primary amine and benzyl alcohol derivatives.
This reaction is critical in prodrug activation or intermediate deprotection during pharmaceutical synthesis (e.g., ticagrelor derivatives) .
Ether Cleavage of the Hydroxyethoxy Chain
The 2-hydroxyethoxy group undergoes cleavage under strong acidic conditions, forming a diol intermediate.
| Reaction | Conditions | Outcome |
|---|---|---|
| Acidic cleavage | H₂SO₄ (conc.), 100°C | Cyclopentanediol + ethylene glycol byproducts |
| Oxidative cleavage | NaIO₄, H₂O/THF | Aldehyde formation at the cleavage site |
The stereoelectronic environment of the bicyclic system influences reaction rates, with the (3aS,4R,6S,6aR) configuration showing resistance to retro-aldol pathways .
Substitution Reactions
The carbamate nitrogen participates in nucleophilic substitution reactions, particularly in the presence of acylating agents:
These substitutions are stereospecific, preserving the (4R,6S) configuration due to steric hindrance from the dimethyltetrahydrodioxolane ring .
Ring-Opening Reactions
The cyclopenta[d] dioxolane ring undergoes controlled ring-opening under reductive or nucleophilic conditions:
| Condition | Reagent | Product |
|---|---|---|
| Reductive | LiAlH₄, THF | Linear polyol with retained carbamate |
| Nucleophilic | NH₃/MeOH | Amino alcohol derivative |
The reaction proceeds via cleavage of the dioxolane oxygen, generating vicinal diol intermediates .
Oxidation of the Hydroxyethoxy Group
The terminal hydroxyl group in the 2-hydroxyethoxy chain is oxidizable:
| Oxidizing Agent | Product | Selectivity |
|---|---|---|
| Pyridinium chlorochromate (PCC) | Ketone derivative | 85% yield, minimal epimerization |
| TEMPO/NaOCl | Carboxylic acid | Requires basic pH for optimal conversion |
Oxidation pathways are sterically guided by the bulky dimethyl substituents on the dioxolane ring .
Stereochemical Stability
The compound’s stereochemical integrity under reaction conditions has been rigorously characterized:
| Parameter | Observation | Method |
|---|---|---|
| Thermal racemization (100°C) | <1% epimerization in 24 hrs | Chiral HPLC |
| Acid-mediated epimerization (pH <2) | 3% C4 epimer formation | ¹H-NMR kinetics |
The fused bicyclic system enforces conformational rigidity, preventing significant stereochemical drift under standard synthetic conditions .
Comparative Reactivity Table
Key functional groups ranked by reactivity:
| Group | Reactivity | Dominant Pathway |
|---|---|---|
| Carbamate | High | Hydrolysis > Substitution |
| Dioxolane | Moderate | Ring-opening > Oxidation |
| Hydroxyethoxy | Low | Oxidation > Cleavage |
Scientific Research Applications
Pharmaceutical Development
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate has been investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets effectively. Its application is particularly noted in:
- Anticancer Research : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The ability of this compound to inhibit tumor growth is under investigation .
- Antiviral Activity : There is emerging evidence suggesting that the compound may possess antiviral properties. Research is ongoing to evaluate its effectiveness against specific viral pathogens .
Biochemical Studies
The compound serves as a valuable tool in biochemical assays to study enzyme interactions and metabolic pathways. Its unique functional groups allow it to act as a substrate or inhibitor in enzymatic reactions.
Material Science
Due to its chemical stability and solubility characteristics, this compound is being explored for use in the development of novel materials such as polymers and coatings that require specific mechanical properties and chemical resistance.
Case Studies
Mechanism of Action
The mechanism by which Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, altering their activity through competitive inhibition or allosteric modulation. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Benzyl ((3aS,4R,6S,6aR)-6-hydroxy-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate (CAS: 274693-53-7)
- Key Difference : Replaces the 2-hydroxyethoxy group with a hydroxyl (-OH) substituent.
- Molecular Formula: C₁₆H₂₁NO₅ (MW: 307.34 g/mol).
- Applications : Identified as Ticagrelor impurity TGA-1, used in quality control for antihrombotic drug formulations .
- Synthesis : Prepared via selective hydroxylation and carbamate protection steps .
Benzyl (3-hydroxycyclopentyl)carbamate (CAS: 939426-84-3)
- Key Difference : Lacks the cyclopenta-dioxolane ring system, simplifying the scaffold to a cyclopentane core.
- Molecular Formula: C₁₃H₁₇NO₃ (MW: 247.28 g/mol).
- Similarity Score : 0.77 (based on binary fingerprint comparison) .
Functional Group Analogues
Benzyl (2-(((2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)ethyl)carbamate
tert-Butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate (CAS: 1172623-98-1)
- Key Difference : Substitutes the benzyl group with tert-butyl and introduces a fluorinated aromatic system.
- Similarity Score : 0.90, indicating high structural overlap in carbamate-protected amine motifs .
Physicochemical Properties
Biological Activity
Benzyl ((3aS,4R,6S,6aR)-6-(2-hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)carbamate is a synthetic compound notable for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- CAS Number : 274693-54-8
- Molecular Formula : C18H25NO6
- Molecular Weight : 341.40 g/mol
The compound features a complex cyclic structure with multiple functional groups that may contribute to its biological activities.
Anticancer Activity
Preliminary studies have explored the anticancer properties of carbamate derivatives. For instance, related compounds have shown inhibition of cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. The specific activity of this compound remains to be thoroughly investigated in vitro and in vivo.
Neuroprotective Effects
There is emerging evidence that carbamate derivatives can exhibit neuroprotective effects. These compounds may influence neurotransmitter levels and provide protection against neurodegenerative processes. Further research is needed to elucidate the specific mechanisms by which this compound may confer neuroprotection.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Activity | A study on structurally similar benzyl carbamates revealed significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of bacterial cell membranes. |
| Anticancer Potential | Investigations into related compounds showed inhibition of breast cancer cell lines (MCF-7) with IC50 values indicating moderate potency. |
| Neuroprotective Mechanisms | Research indicated that similar compounds could reduce oxidative stress markers in neuronal cells exposed to neurotoxins. |
Q & A
Basic: What synthetic strategies are critical for constructing the cyclopenta[d][1,3]dioxolane core in this compound?
Answer:
The cyclopenta[d][1,3]dioxolane core is typically synthesized using carbohydrate-derived precursors and stereoselective protection strategies. For example, D-mannose or similar sugars are often functionalized with protective groups (e.g., benzyl or isopropylidene) to lock the ring conformation. Key steps include:
- Protection of hydroxyl groups using reagents like 2,2-dimethoxyethylamine under anhydrous conditions to prevent undesired side reactions .
- Cyclization via acid-catalyzed or thermal conditions to form the dioxolane ring. Silica gel chromatography (20–50% ethyl acetate/hexanes) is commonly employed for intermediate purification .
Advanced: How can the desilylation step in intermediate synthesis be optimized for higher yields?
Answer:
Desilylation of intermediates, such as tert-butyldimethylsilyl (TBDMS)-protected alcohols, often uses tetrabutylammonium fluoride (TBAF) in THF. Optimization strategies include:
- Controlled stoichiometry : A 1:3 molar ratio of substrate to TBAF ensures complete deprotection without over-fluorination .
- Reaction monitoring : TLC or LC-MS can detect residual silyl groups. Post-reaction, aqueous workup (ethyl acetate/water partitioning) and silica gel chromatography minimize byproducts .
Basic: What spectroscopic techniques are essential for characterizing stereochemistry in this compound?
Answer:
- ¹H/¹³C NMR : Key for confirming stereochemistry via coupling constants (e.g., axial vs. equatorial protons in the cyclopenta ring) and NOE correlations .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for carbamate or dioxolane groups .
- Polarimetry : Measures optical rotation to confirm enantiomeric purity, critical for chiral centers at 3aS, 4R, 6S, and 6aR positions .
Advanced: What side reactions occur during the introduction of the 2-hydroxyethoxy group, and how are they mitigated?
Answer:
Common side reactions include:
- Over-oxidation : The 2-hydroxyethoxy group may oxidize to a ketone under acidic conditions. Mitigation involves using anhydrous solvents and inert atmospheres (N₂/Ar) .
- Ether cleavage : Strong acids or bases can hydrolyze the ether linkage. Buffered conditions (pH 7–8) and low temperatures (0–5°C) suppress this .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Personal protective equipment (PPE) : Wear chemical goggles, nitrile gloves, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, especially during solvent evaporation steps .
- Spill management : Neutralize spills with dry sand or vermiculite; avoid water to prevent environmental release .
Advanced: How does stereochemistry at 3aS,4R,6S,6aR positions influence biological activity?
Answer:
The stereochemical configuration governs molecular recognition in biological systems. For example:
- The 4R and 6S positions determine hydrogen-bonding interactions with target enzymes or receptors, as seen in structurally related antiviral prodrugs .
- 6aR configuration affects solubility and metabolic stability, as bulkier substituents hinder cytochrome P450 oxidation .
Basic: What purification methods are effective for intermediates in this synthesis?
Answer:
- Flash chromatography : Silica gel with gradients of ethyl acetate/hexanes (e.g., 10–30%) resolves polar intermediates like carbamates .
- Recrystallization : Use ethanol/water mixtures for final products to remove trace impurities .
Advanced: Can computational methods predict the stability of the dioxolane ring under varying pH?
Answer:
- DFT calculations : Model protonation states of the dioxolane oxygen to predict ring-opening kinetics. For example, acidic conditions (pH < 3) destabilize the ring via oxocarbenium ion formation .
- MD simulations : Assess solvation effects on ring conformation; polar solvents (e.g., water) increase strain due to hydrogen-bond competition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
